

role of ADP-ribose in calcium mobilization from intracellular stores

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-depth Technical Guide to the Role of ADP-Ribose in Calcium Mobilization from Intracellular Stores

Foreword: The Evolving Landscape of Intracellular Calcium Signaling

For decades, the inositol 1,4,5-trisphosphate (IP₃) pathway has been a central paradigm in our understanding of how extracellular signals are transduced into intracellular calcium (Ca²⁺) release.[1][2] However, the landscape of Ca²⁺ signaling is far more intricate. A growing body of evidence has established adenosine diphosphate-ribose (ADPR) and its cyclic counterpart, cyclic ADP-ribose (cADPR), as pivotal second messengers that orchestrate Ca²⁺ mobilization through distinct and sophisticated mechanisms.[1][2][3] This guide provides a comprehensive technical overview of the ADPR-mediated Ca²⁺ signaling network, from the fundamental molecular components to detailed experimental protocols and its implications for drug development.

Section 1: The Molecular Machinery of ADPR-Mediated Calcium Signaling

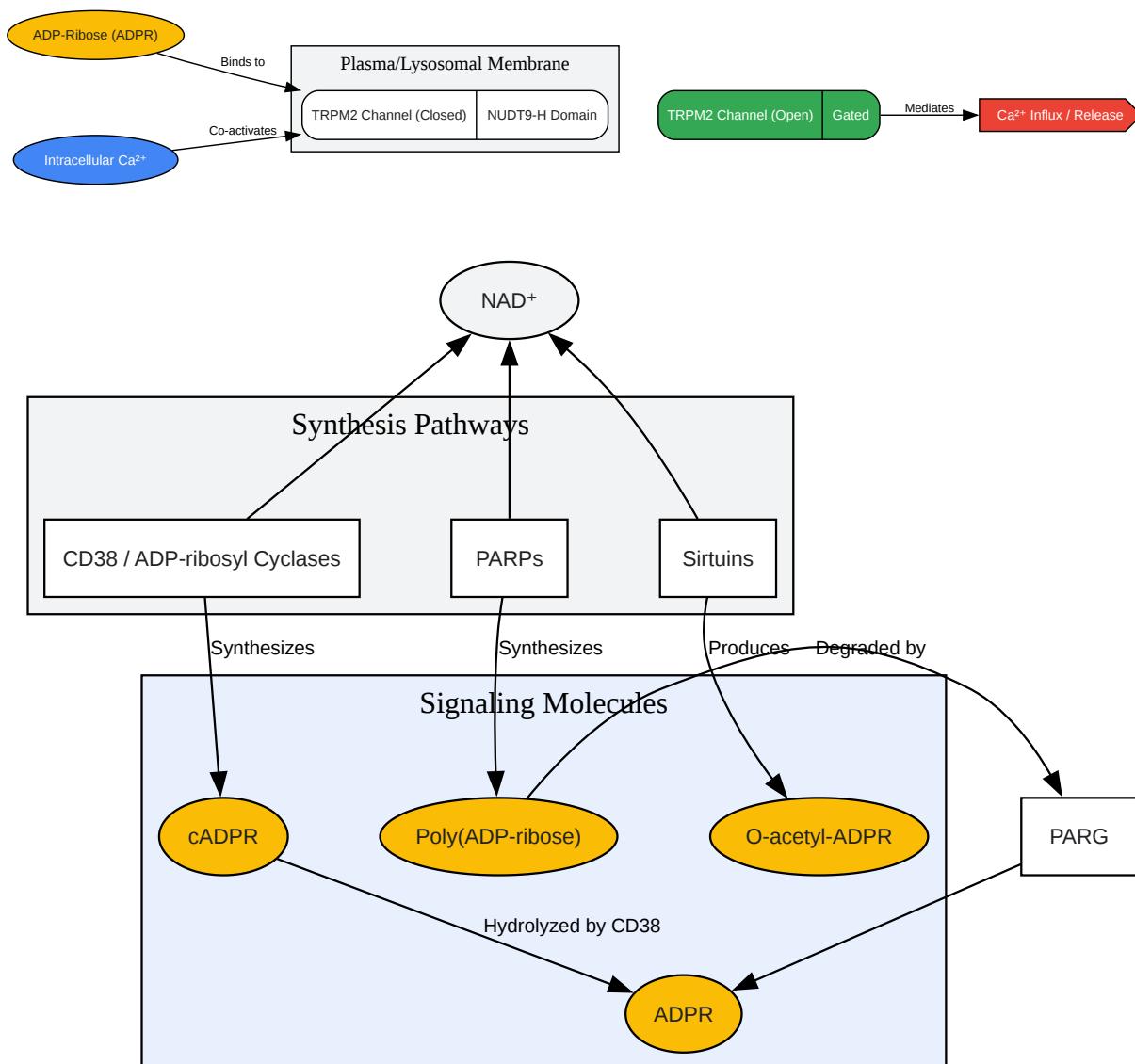
The mobilization of intracellular Ca²⁺ by ADPR and its derivatives is not a monolithic process. It is executed by a specialized set of channels and receptors, each with unique activation mechanisms and cellular roles.

The TRPM2 Channel: A Polymodal Sensor and Effector

The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a cornerstone of ADPR-mediated Ca²⁺ signaling.^{[4][5]} It functions as a Ca²⁺-permeable, non-selective cation channel, allowing the influx of Ca²⁺ across the plasma membrane and its release from lysosomal stores.^{[4][5]}

Structure and Activation: TRPM2 is a polymodal channel, meaning it can be activated by a variety of stimuli, including oxidative stress, increases in temperature, and, most notably, ADPR.^{[4][6][7]} A key structural feature of TRPM2 is its C-terminal NUDT9-H domain, which serves as the direct binding site for ADPR.^{[6][8]} Cryo-electron microscopy studies have revealed the precise architecture of TRPM2 in both its closed and ADPR/Ca²⁺-bound open states, providing a framework for understanding its gating mechanism.^{[4][8]}

A critical aspect of TRPM2 activation is its dual requirement for both ADPR and Ca²⁺.^{[5][9]} ADPR binding alone is insufficient to open the channel; a concomitant increase in intracellular Ca²⁺ is necessary for effective gating.^{[10][11]} This concerted action of ADPR and Ca²⁺ positions TRPM2 as a coincidence detector, integrating signals from metabolic stress (via ADPR) and cellular Ca²⁺ levels.



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- To cite this document: BenchChem. [role of ADP-ribose in calcium mobilization from intracellular stores]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1632029#role-of-adp-ribose-in-calcium-mobilization-from-intracellular-stores>

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